molecular formula C8H6Br2INO B14453852 2',4'-Dibromo-2-iodoacetanilide CAS No. 73623-36-6

2',4'-Dibromo-2-iodoacetanilide

Cat. No.: B14453852
CAS No.: 73623-36-6
M. Wt: 418.85 g/mol
InChI Key: YASONIVVDRCKSC-UHFFFAOYSA-N
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Description

2’,4’-Dibromo-2-iodoacetanilide is an organic compound with the molecular formula C8H7Br2INO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dibromo-2-iodoacetanilide typically involves the bromination and iodination of acetanilide derivatives. One common method involves the oxidative bromination and iodination of dimethylacetanilides. For bromination, a mixture of potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid is used. Iodination is carried out using a mixture of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production methods for 2’,4’-Dibromo-2-iodoacetanilide are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dibromo-2-iodoacetanilide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and iodination of acetanilide derivatives typically yield regioisomers based on the position of substitution on the aromatic ring .

Scientific Research Applications

2’,4’-Dibromo-2-iodoacetanilide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and iodine atoms into aromatic compounds.

    Biology: Potential use in the study of halogenated organic compounds and their biological activities.

    Industry: Used in the development of new materials and chemical processes that require halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 2’,4’-Dibromo-2-iodoacetanilide involves its ability to undergo substitution reactions, where the bromine and iodine atoms can be replaced with other functional groups. This reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the aromatic ring towards nucleophilic substitution. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dibromo-2-iodoacetanilide is unique due to the presence of both bromine and iodine atoms on the acetanilide structure

Properties

CAS No.

73623-36-6

Molecular Formula

C8H6Br2INO

Molecular Weight

418.85 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-iodoacetamide

InChI

InChI=1S/C8H6Br2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13)

InChI Key

YASONIVVDRCKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)CI

Origin of Product

United States

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